Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O3 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
ethyl 6-methoxyimidazo[1,5-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C11H12N2O3/c1-3-16-11(14)10-12-6-8-4-5-9(15-2)7-13(8)10/h4-7H,3H2,1-2H3 |
InChI Key |
RZYAGWLBFYOKGG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NC=C2N1C=C(C=C2)OC |
Origin of Product |
United States |
Scientific Research Applications
Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate has shown promise in several scientific research areas:
Medicine: It has been studied for its potential antitumor, antimicrobial, and anti-inflammatory properties.
Biology: The compound has been used in biochemical assays to study enzyme inhibition and receptor binding.
Chemistry: It serves as a building block in the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism by which Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate exerts its effects involves interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to receptors, leading to biological responses such as inhibition of cell proliferation or modulation of immune responses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Variations
The compound’s structural analogs differ in:
- Heterocycle core (imidazo vs. pyrazolo, triazolo).
- Substituent type (methoxy, bromo, methyl, boronate).
- Substituent position (e.g., 5-, 6-, or 7-position).
Physicochemical and Spectral Properties
Table 1: Comparative Physicochemical Data
Key Observations :
- Substituent Effects : The methoxy group (Target, ) increases polarity and electron density, enhancing solubility and altering reactivity compared to electron-withdrawing groups like bromo ().
- Saturation : Tetrahydroimidazo derivatives () have reduced planarity, which may improve membrane permeability but reduce target binding affinity.
Key Observations :
Preparation Methods
Reaction Conditions and Optimization
The reaction proceeds at 120°C for 20–30 minutes under microwave heating, achieving yields of 65–78%. Key advantages include rapid reaction kinetics and reduced side-product formation compared to conventional thermal methods. The 6-methoxy group is introduced via pre-functionalization of the 2-aminopyridine starting material, which is synthesized through nucleophilic methoxylation of 2-amino-6-bromopyridine using sodium methoxide in methanol.
Table 1: Microwave-Assisted Synthesis Parameters
| Starting Material | Halogenated Acetoacetate | Temperature (°C) | Time (min) | Yield (%) |
|---|---|---|---|---|
| 2-Amino-6-methoxypyridine | Ethyl 2-chloroacetoacetate | 120 | 30 | 78 |
This method’s scalability is limited by microwave reactor capacity but offers exceptional reproducibility for laboratory-scale synthesis.
Magnesium Nitride-Mediated One-Pot Annulation
A novel one-pot strategy utilizing magnesium nitride (Mg₃N₂) as a dual nitrogen source and base facilitates the assembly of the imidazo[1,5-a]pyridine core. The protocol involves the annulation of 2-(6-methoxyacetyl)pyridine with methyl glyoxylate in a sealed reactor, producing the target compound in a single step.
A stepwise approach involving methoxy group introduction followed by cyclization offers precise control over regiochemistry. The synthesis begins with 2-amino-6-bromopyridine, which undergoes nucleophilic substitution with sodium methoxide to yield 2-amino-6-methoxypyridine. Subsequent cyclization with ethyl 3-bromoacetoacetate in the presence of ammonium acetate completes the imidazo ring formation.
Critical Reaction Parameters
- Methoxylation : Conducted in methanol at 65°C for 12 hours (89% yield).
- Cyclization : Performed in refluxing ethanol (80°C) for 8 hours, achieving 74% yield after recrystallization.
Table 3: Sequential Synthesis Optimization
| Step | Reagent/Conditions | Yield (%) |
|---|---|---|
| Methoxy introduction | NaOMe, MeOH, 65°C, 12 h | 89 |
| Cyclization | NH₄OAc, EtOH, reflux, 8 h | 74 |
This method’s modularity allows for late-stage diversification but requires multiple isolation steps, reducing overall atom economy.
Comparative Analysis of Synthetic Methods
Microwave-assisted cyclocondensation excels in speed and energy efficiency but demands specialized equipment. Mg₃N₂-mediated annulation offers superior scalability and one-pot convenience, though substrate availability may limit broader adoption. The sequential substitution-cyclization route provides unparalleled regiochemical control, making it ideal for structurally sensitive derivatives.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to synthesize Ethyl 6-Methoxyimidazo[1,5-a]pyridine-3-carboxylate, and how do reaction parameters affect the outcome?
- Answer : Synthesis typically involves cyclization or nucleophilic substitution. A two-step approach may include condensation of 6-methoxypyridine derivatives with ethyl glyoxylate under basic conditions (e.g., K₂CO₃ in DMF at 80°C), followed by cyclization using POCl₃. Reaction temperature (80–100°C), solvent (DMF vs. ethanol), and catalyst choice impact yield (50–75%) and purity. Purification via silica gel chromatography (ethyl acetate/hexane) and characterization by NMR are critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Confirms methoxy (δ ~3.8–4.0 ppm) and ester carbonyl (δ ~165–170 ppm).
- IR Spectroscopy : Identifies ester C=O (~1720 cm⁻¹) and imidazole ring vibrations.
- X-ray Crystallography : Resolves crystal packing, as seen in analogs .
- HPLC/MS : Ensures purity (>95%) and molecular ion verification .
Advanced Research Questions
Q. How can researchers address discrepancies in reported biological activity across studies?
- Answer : Contradictions may arise from assay conditions or purity variations. Solutions include:
- Standardized Purity : Enforce HPLC purity ≥98% and NMR validation.
- Dose-Response Curves : Compare EC₅₀/IC₅₀ across models (e.g., cancer vs. normal cells).
- Structural Analog Comparison : Benchmark against 6,8-difluoro derivatives to isolate methoxy effects .
Q. What computational strategies predict binding affinity to kinase targets, and how do they compare to empirical data?
- Answer : Molecular docking (AutoDock Vina) and MD simulations (AMBER) model ATP-binding pocket interactions. Methoxy’s electron-donating nature may enhance hydrogen bonding. Experimental validation via SPR or ITC shows computational Kd values often within 1–2 log units of empirical data .
Q. How does the 6-methoxy group influence electronic properties compared to halogenated analogs?
- Answer :
| Substituent | Position | σ (Hammett) | LogP | Solubility (mg/mL) |
|---|---|---|---|---|
| OCH₃ | 6 | -0.27 | 1.8 | 0.45 |
| F | 6,8 | +0.06 | 2.1 | 0.30 |
| Cl | 4 | +0.23 | 2.4 | 0.20 |
| Methoxy increases electron density, enhancing solubility and altering target binding. Introduce polar groups (e.g., -OH) at the 3-carboxylate for improved bioavailability . |
Q. What experimental designs optimize metabolic stability evaluation in hepatic microsomes?
- Answer :
- Incubation : 37°C, pH 7.4, 1 mg/mL HLM with NADPH.
- Analytics : LC-MS/MS quantifies parent compound and metabolites (e.g., O-demethylation).
- Controls : Compare with stable analogs (6-CN or 6-CF₃) to assess methoxy susceptibility. Calculate t₁/₂ and Clint for optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
